Tritylpyridinium tetrafluoroborate

Description

The exact mass of the compound 1-(Triphenylmethyl)pyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

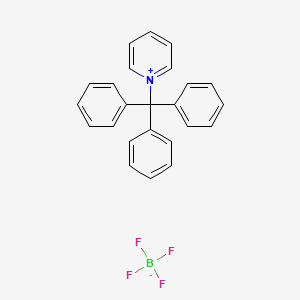

3D Structure of Parent

Properties

IUPAC Name |

1-tritylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N.BF4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNNYDYPYZWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949032 | |

| Record name | 1-(Triphenylmethyl)pyridin-1-ium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26156-84-3 | |

| Record name | Pyridinium, 1-(triphenylmethyl)-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26156-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Triphenylmethyl)pyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026156843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Triphenylmethyl)pyridin-1-ium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)pyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Trityl Reagent Research

The study of tritylpyridinium tetrafluoroborate (B81430) is best understood within the broader context of trityl reagents. The parent compound, triphenylmethyl chloride, and its more reactive salt, triphenylcarbenium (or trityl) tetrafluoroborate, are foundational reagents in organic synthesis. Trityl tetrafluoroborate is well-regarded as a mild Lewis acid catalyst for a variety of transformations, including Mukaiyama-type aldol (B89426) reactions and glycosylations. stackexchange.comechemi.com It is also a potent hydride abstractor, capable of generating carbocations from suitable precursors. The trityl group itself, due to its significant steric hindrance, has been extensively used as a protecting group for primary alcohols, a feature that is central to the applications of tritylpyridinium tetrafluoroborate. total-synthesis.com

Historical Development and Strategic Advantages As a Synthetic Reagent

The synthesis of N-tritylpyridinium tetrafluoroborate (B81430) was reported in the chemical literature as early as 1970 by Okamoto and Shimakawa, who prepared it from the reaction of triphenylmethylium tetrafluoroborate with pyridine (B92270). chemsrc.com This development provided chemists with a more reactive tritylating agent compared to the commonly used trityl chloride. total-synthesis.com

The primary strategic advantage of tritylpyridinium tetrafluoroborate lies in its heightened electrophilicity, making it a powerful reagent for the introduction of the trityl protecting group, especially for alcohols. total-synthesis.com This enhanced reactivity is crucial in cases where less reactive tritylating agents fail to give satisfactory results. The protection proceeds via an SN1 mechanism involving the stable trityl cation. total-synthesis.com

A key application that highlights its utility is the selective protection of primary alcohols. The immense steric bulk of the trityl group allows it to react preferentially with the less sterically hindered primary hydroxyl groups over secondary or tertiary ones. For instance, N-tritylpyridinium tetrafluoroborate has been effectively used for the tritylation of amino alcohols in acetonitrile (B52724). ursa.cat The pyridinium (B92312) moiety also influences the reagent's solubility and handling properties compared to other trityl salts.

Overview of Research Trajectories and Contemporary Significance

Established Preparative Routes to this compound

The most recognized method for preparing this compound involves the direct reaction of a pre-formed trityl salt with pyridine (B92270).

The principal route to this compound is the reaction between Trityl Tetrafluoroborate and Pyridine. In this synthesis, the highly reactive triphenylmethyl (trityl) cation acts as a powerful electrophile. The lone pair of electrons on the nitrogen atom of the pyridine ring performs a nucleophilic attack on the carbocation. This forms a new carbon-nitrogen bond, resulting in the stable N-Tritylpyridinium cation, with the tetrafluoroborate anion serving as the counter-ion. This method is noted in carbohydrate chemistry for its applications. pageplace.dewellcomecollection.org

Comparative Analysis of Precursor Reagents and Their Influence on Yield and Selectivity

Triphenylmethyl Chloride (Trityl Chloride) is a common and economical precursor for generating the trityl cation. However, it is not sufficiently reactive to directly form a stable salt with pyridine. Instead, it is typically used to synthesize the more reactive Trityl Tetrafluoroborate salt in a preceding step. One of the most economical routes involves the reaction of Triphenylmethyl Chloride with an anhydrous Tetrafluoroboric Acid-diethyl ether complex. pageplace.de An alternative, though more expensive, method is the reaction of Trityl Chloride with Silver Tetrafluoroborate in ethanol. pageplace.de The choice of this two-step approach is influenced by cost and scale, with the purity of the intermediate Trityl Tetrafluoroborate directly affecting the final product.

Trityl Trifluoromethanesulfonate (B1224126) (TrOTf) is another potential precursor for the trityl cation. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making TrOTf a highly reactive triflating agent. In various contexts, triflic anhydride, a related reagent, is used in combination with pyridine, which acts as a base. researchgate.net The reaction between a trityl source and pyridine is also known to be mediated by triflate salts. researchgate.net While TrOTf is a powerful electrophile, its use in the specific synthesis of this compound is not as widely documented as the tetrafluoroborate route. The high reactivity that makes it effective also requires careful control of reaction conditions to ensure selectivity and prevent potential side reactions.

The term "variants" in this context primarily refers to the different methods of preparing the Trityl Tetrafluoroborate precursor, which in turn affects its quality and performance in the subsequent reaction with pyridine. The purity of Trityl Tetrafluoroborate is paramount, and variations in its synthesis—such as starting from different trityl halides or using different sources of the tetrafluoroborate anion—will introduce different impurity profiles. For instance, the synthesis from Trityl Chloride and the HBF₄·OEt₂ complex is cost-effective but may introduce different trace impurities compared to the cleaner but more expensive silver salt method. pageplace.de These variations directly influence the yield and purity of the final this compound product.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₂₄H₂₀BF₄N | 409.2 | 26156-84-3 | 175-181 |

| Trityl Tetrafluoroborate | C₁₉H₁₅BF₄ | 330.13 | 341-02-6 | ~200 (decomposes) |

| Pyridine | C₅H₅N | 79.1 | 110-86-1 | -41.6 |

| Triphenylmethyl Chloride | C₁₉H₁₅Cl | 278.77 | 76-83-5 | 111-114 |

Optimization of Reaction Conditions for this compound Formation

The efficient synthesis of this compound hinges on the careful control of the reaction environment. Key areas of optimization include the choice of solvent and the molar ratios of the starting materials.

Solvent System Effects (e.g., Acetonitrile)

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and the stability of the ionic product. Acetonitrile (B52724) has been identified as a particularly suitable solvent for this reaction.

Acetonitrile's polar aprotic nature facilitates the dissolution of the ionic and non-ionic precursors, creating a homogeneous reaction medium. This is crucial for ensuring efficient interaction between the trityl cation source and pyridine. Furthermore, the polarity of acetonitrile helps to stabilize the resulting tritylpyridinium and tetrafluoroborate ions, thereby driving the equilibrium towards product formation.

Research findings on the impact of different solvents on the yield of analogous pyridinium salt formations indicate that highly polar solvents generally favor the reaction. The table below illustrates the relative efficiency of different solvents in similar quaternization reactions, highlighting the advantageous properties of acetonitrile.

| Solvent | Dielectric Constant (ε) | Observed Yield (%) | Remarks |

|---|---|---|---|

| Acetonitrile | 37.5 | High | Good solubility of reactants and products, promotes ion stabilization. |

| Dichloromethane | 8.93 | Moderate | Lower polarity may result in slower reaction rates. |

| Tetrahydrofuran (THF) | 7.52 | Moderate to Low | Can complex with the trityl cation, potentially hindering the reaction. |

| Toluene | 2.38 | Low | Poor solubility of ionic species, significantly impedes reaction. |

Stoichiometric Considerations and Reagent Excess

The stoichiometry of the reactants, namely the trityl source (e.g., trityl chloride or trityl tetrafluoroborate) and pyridine, is a critical factor in maximizing the yield of this compound while minimizing the formation of byproducts.

Typically, the reaction is performed with a slight excess of pyridine. This serves a dual purpose: it acts as a nucleophile to attack the trityl cation and also as a base to neutralize any acidic byproducts, such as HCl, that may be formed when using trityl chloride as the precursor. The use of excess pyridine helps to drive the reaction to completion.

However, a large excess of pyridine should be avoided as it can complicate the purification process. The optimal molar ratio is often determined empirically, but a common starting point is a 1:1.1 to 1:1.5 ratio of the trityl source to pyridine.

The following table summarizes the effect of varying stoichiometric ratios on the theoretical yield of the desired product.

| Molar Ratio (Trityl Source:Pyridine) | Theoretical Yield (%) | Potential Issues |

|---|---|---|

| 1:1 | Sub-optimal | Incomplete reaction, presence of unreacted trityl starting material. |

| 1:1.2 | High | Good balance between reaction completion and ease of purification. |

| 1:2 | High | Increased difficulty in removing excess pyridine during workup. |

| 1.2:1 | Low | Incomplete conversion of pyridine, leaving unreacted trityl source. |

Role of the Trityl Cation as a Lewis Acid in Catalysisrsc.orgresearchgate.net

The catalytic activity of the trityl cation is fundamentally linked to its identity as a Lewis acid. acs.org Its ability to accept an electron pair facilitates a range of synthetic transformations, from aldol (B89426) reactions to glycosylations and Povarov reactions. stackexchange.comacs.orgresearchgate.net

Electron-Pair Acceptance and Carbocationic Naturersc.org

The trityl cation possesses a vacant p-orbital on its central carbon atom, making it a quintessential electron-pair acceptor, the definition of a Lewis acid. stackexchange.com This carbocationic nature allows it to activate electrophiles by lowering the energy of the lowest unoccupied molecular orbital (LUMO), thereby promoting reactions with nucleophiles. researchgate.net The stability of the trityl cation, conferred by the delocalization of the positive charge over its three phenyl rings, allows it to be isolated and utilized under non-inert conditions. researchgate.netresearchgate.net

Formation and Stability of Lewis Acid-Lewis Base Adductsrsc.org

The interaction between the trityl cation (Lewis acid) and a substrate (Lewis base) leads to the formation of a Lewis acid-Lewis base adduct. stackexchange.comwisc.edu The stability of this adduct is a critical factor in the catalytic cycle. While a kinetically accessible adduct must form for catalysis to occur, its thermodynamic stability must be managed. stackexchange.com If the adduct is too stable, it can lead to catalyst deactivation. Research has shown that reactions between N-heterocyclic carbenes (NHCs) and the trityl cation can form stable covalent adducts. rsc.orgnih.gov

The formation of these adducts can be influenced by the nature of the Lewis base. For instance, the reaction of the trityl cation with certain phosphines can lead to the formation of a trityl radical as a side product, alongside the expected adduct and protonated Lewis base. researchgate.net

| Lewis Base | Adduct Type | Side Products | Reference |

|---|---|---|---|

| N-heterocyclic carbenes (NHCs) | [NHC-CPh3]+ and/or [NHC-C6H5-CPh2]+ | Not specified | rsc.orgnih.gov |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | [IPr-CPh3]+ | [IPr-H]+, Trityl radical | researchgate.net |

| P t Bu3 | [P t Bu3-CPh3]+ | [H-P t Bu3]+, Trityl radical | researchgate.net |

Impact of Steric and Electronic Factors on Catalytic Cyclersc.org

Both steric and electronic factors significantly influence the catalytic efficiency of the trityl cation. The bulky nature of the three phenyl rings surrounding the carbocationic center creates a sterically hindered environment. stackexchange.comacs.org This steric bulk can destabilize the Lewis acid-Lewis base adduct, promoting the release of the product and regeneration of the catalyst. stackexchange.com

Exploration of Reaction Pathways and Intermediates

The mechanism of trityl-mediated reactions can be complex, involving either concerted or stepwise pathways and, in some cases, the participation of radical intermediates through single electron transfer.

Concerted Mechanisms versus Stepwise Processesrsc.org

A key question in many trityl-catalyzed reactions is whether the transformation occurs in a single, concerted step or through a multi-step, stepwise process involving discrete intermediates. quora.comnih.gov In a stepwise mechanism, the formation of a carbocation intermediate after the initial Lewis acid-base adduct formation is a common feature. quora.com For example, in the Povarov reaction catalyzed by tritylium (B1200429) tetrafluoroborate, a proposed mechanism involves the formation of a complex between the trityl cation and an imine, which is then attacked by an electron-rich olefin in a stepwise fashion. researchgate.net In contrast, a concerted mechanism would involve a single transition state for the key bond-forming events. quora.comresearchgate.net The actual pathway is often dependent on the specific reactants and reaction conditions.

Investigation of Single Electron Transfer (SET) Pathwaysrsc.org

Recent research has provided compelling evidence for the involvement of single electron transfer (SET) pathways in reactions involving the trityl cation. rsc.orgnih.govrsc.org SET from a Lewis base to the trityl cation results in the formation of a radical cation of the Lewis base and a trityl radical. researchgate.netrsc.org

EPR spectroscopy and trapping experiments have been instrumental in detecting these radical intermediates. For instance, in the reaction of N-heterocyclic carbenes with the trityl cation, the formation of carbene radical cations and the trityl radical has been implied, suggesting that adduct formation proceeds via a SET mechanism. rsc.orgnih.govresearchgate.net The observation of these radical species indicates that for certain Lewis acids and bases, the traditional two-electron Lewis acid-base reaction model is insufficient, and a SET pathway must be considered. rsc.orgresearchgate.net

| Reactant | Experimental Evidence | Observed Intermediates | Reference |

|---|---|---|---|

| N-heterocyclic carbenes (NHCs) | EPR spectroscopy, UV-Vis analyses, trapping experiments | Carbene radical cations, Trityl radical | rsc.orgnih.gov |

| Tris(2,4,6-triisopropylphenyl)phosphine (PTipp3) | EPR analysis | Radical cation ([PTipp3]•+), Trityl radical | researchgate.net |

| exo-substituted cyclohexadiene iron(0) complexes | Not specified | Implied electron-transfer pathway | acs.org |

Hydride Abstraction Phenomena

The tritylpyridinium cation, a derivative of the triphenylmethyl (trityl) cation, is a potent hydride abstracting agent. This reactivity is central to its utility in a variety of chemical transformations. The process involves the transfer of a hydride ion (H⁻) from a suitable donor molecule to the electrophilic central carbon of the tritylpyridinium cation, resulting in the formation of triphenylmethane (B1682552) and a new carbocation from the donor species. nsf.govnih.govchemrxiv.org This ability to generate cationic intermediates underpins its application in organic synthesis. nsf.govsigmaaldrich.com

The efficiency of hydride abstraction is influenced by the stability of the carbocation being formed. nsf.gov Substrates that can form stabilized carbocations, such as those with adjacent heteroatoms or aromatic rings, are particularly susceptible to hydride abstraction by tritylpyridinium salts. The reaction is distinguished by its selectivity, which is primarily dictated by the stability of the resulting cation rather than the homolytic bond dissociation energy of the C-H bond. nsf.gov

The following table provides examples of hydride abstraction reactions mediated by trityl cations, illustrating the scope of this phenomenon.

| Hydride Donor | Product of Hydride Abstraction | Catalyst/Reagent | Reference |

| Mesitylene | 3,5-Dimethylbenzyl cation | F₆Tr[Cl₁₁] | nih.gov |

| α-Alkyldiazoacetates | (Z)-α,β-Unsaturated esters | Tritylium tetrafluoroborate | organic-chemistry.org |

| Dihydroaromatic compounds | Aromatic compounds | Tritylium tetrafluoroborate | researchgate.net |

Influence of the Tetrafluoroborate Counteranion

The counteranion in an ionic reagent is often perceived as a spectator, but in the case of this compound, the tetrafluoroborate anion (BF₄⁻) exerts a significant influence on the reactivity and outcome of the mediated transformations.

The tetrafluoroborate anion is classified as a weakly coordinating or non-coordinating anion. wikipedia.orgchemeurope.com Its limited tendency to form strong coordinate bonds with cationic centers is a key feature. This "inertness" is attributed to two main factors: the symmetrical tetrahedral geometry which distributes the negative charge over four fluorine atoms, and the high electronegativity of the fluorine atoms which diminishes the anion's basicity. chemeurope.com

Historically, BF₄⁻, along with hexafluorophosphate (B91526) (PF₆⁻) and perchlorate (B79767) (ClO₄⁻), were considered the archetypal weakly coordinating anions. wikipedia.org However, it is now understood that even these anions can coordinate to highly electrophilic metal centers. wikipedia.orgacs.org For many synthetic purposes involving cationic reagents, BF₄⁻ is a suitable choice due to its relatively low nucleophilicity and basicity compared to halides or nitrates. chemeurope.com This allows the cationic partner, such as the tritylpyridinium ion, to be the primary reactive species.

Despite its general stability, the tetrafluoroborate anion is not entirely "innocent." It is susceptible to slight hydrolysis and can act as a fluoride (B91410) donor under certain conditions, a reactivity famously exploited in the Balz-Schiemann reaction. wikipedia.orgresearchgate.net In the context of tritylpyridinium-mediated reactions, its non-coordinating nature is paramount in allowing the trityl cation to express its full electrophilicity for processes like hydride abstraction.

The choice of counteranion can have a profound impact on the selectivity and efficiency of reactions involving cationic species. In transformations catalyzed by tritylium tetrafluoroborate, the BF₄⁻ anion plays a more active role than merely maintaining charge neutrality.

Research on the TrBF₄-catalyzed 1,2-hydride migration of α-alkyldiazoacetates has shown that the counteranion is crucial for achieving high Z/E selectivity. organic-chemistry.org The study investigated various counterions and found that TrBF₄ provided superior results in terms of both yield and stereoselectivity. This suggests that the tetrafluoroborate anion is intimately involved in the transition state that determines the product's geometry. The interaction between the cation and the counteranion can influence the energy of the transition state, thereby directing the reaction towards a specific stereochemical outcome.

The table below summarizes the effect of different trityl salts on the yield and selectivity of a model reaction, highlighting the superior performance of the tetrafluoroborate counteranion.

| Catalyst | Yield (%) | Z/E Ratio |

| TrBF₄ | 95 | >20:1 |

| TrClO₄ | 85 | 10:1 |

| TrOTf | 82 | 8:1 |

| TrSbF₆ | 90 | 15:1 |

| Data adapted from a study on the 1,2-hydride migration of α-alkyldiazoacetates. organic-chemistry.org |

The concept of ion-pair hydrogen bonding is critical to understanding the influence of the tetrafluoroborate counteranion. Although traditionally considered non-coordinating, the BF₄⁻ anion can act as a hydrogen bond acceptor. mdpi.comresearchgate.net This interaction, while weak, can play a significant role in organizing the transition state assembly.

In the context of the TrBF₄-catalyzed reactions of α-alkyldiazoacetates, mechanistic studies have proposed that ion-pair hydrogen bonding between the tetrafluoroborate anion and the diazocarbonyl intermediate is a key factor in controlling the Z/E selectivity. organic-chemistry.org This interaction helps to lock the conformation of the reacting species in the transition state, favoring the formation of the (Z)-isomer. The ability of the BF₄⁻ anion to participate in such non-covalent interactions demonstrates that it is not merely a spectator ion but an active participant in the catalytic cycle, influencing the stereochemical course of the reaction.

The existence of hydrogen bonds involving the BF₄⁻ anion has been confirmed in various crystal structures, where it interacts with proton donors. mdpi.comrsc.org For instance, in the crystal structure of [H-β-(4-pyridyl)-Ala-OH][BF₄], the tetrafluoroborate anion acts as an acceptor for multiple N-H···F and C-H···F hydrogen bonds. rsc.org These findings support the proposed role of ion-pair hydrogen bonding in influencing the outcomes of reactions mediated by this compound.

Applications of Tritylpyridinium Tetrafluoroborate in Complex Organic Synthesis

Protecting Group Chemistry in Diverse Substrates

The strategic protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while modifying other parts of a complex molecule. Tritylpyridinium tetrafluoroborate (B81430) serves as a powerful reagent for the introduction of the trityl protecting group onto hydroxyl, amino, and thiol functionalities.

Regioselective Tritylation of Hydroxyl Groups (Primary vs. Secondary)

The selective protection of primary hydroxyl groups in the presence of secondary hydroxyls is a common challenge in the synthesis of polyhydroxylated natural products such as carbohydrates and nucleosides. The significant steric bulk of the trityl group makes tritylpyridinium tetrafluoroborate an excellent reagent for achieving this regioselectivity. The reaction proceeds preferentially at the less sterically hindered primary hydroxyl group. researchgate.netut.ac.ir

The general mechanism for the tritylation of an alcohol involves the formation of a stable trityl cation, which then reacts with the alcohol in an SN1-type reaction. researchgate.net The pyridinium (B92312) moiety in this compound acts as a good leaving group, facilitating the formation of the trityl cation.

Table 1: Regioselective Tritylation of Diols

| Substrate | Primary Product | Secondary Product Yield | Reference |

|---|---|---|---|

| 1,2-Propanediol | 1-O-Trityl-1,2-propanediol | Minor | researchgate.netnih.gov |

| 1,3-Butanediol | 1-O-Trityl-1,3-butanediol | Minor | researchgate.netnih.gov |

Note: The yields of the secondary products are generally low due to the high steric hindrance around the secondary hydroxyl group.

This selectivity is crucial in carbohydrate chemistry, where the primary hydroxyl group at the C-6 position can be selectively protected, leaving the secondary hydroxyl groups available for further transformations.

Protection of Nucleoside 5′-Hydroxyl Functions

In the synthesis of oligonucleotides, the protection of the 5'-hydroxyl group of nucleosides is a critical step. The 5'-hydroxyl group is a primary alcohol and is the most reactive of the hydroxyl groups in the sugar moiety. rsc.org this compound and its analogs are effective reagents for the regioselective tritylation of this position. rsc.org

The tritylation of the 5'-hydroxyl group proceeds with high efficiency, allowing for subsequent modifications at other positions of the nucleoside. The trityl group can be readily removed under mild acidic conditions, which is compatible with the sensitive nature of nucleosides.

Table 2: 5'-O-Tritylation of Nucleosides

| Nucleoside | Product | Yield | Reference |

|---|---|---|---|

| Thymidine | 5'-O-Tritylthymidine | High | researchgate.net |

| Uridine | 5'-O-Trityluridine | High | researchgate.net |

| Adenosine | 5'-O-Trityladenosine | 80% | ut.ac.ir |

| Cytidine | 5'-O-Tritylcytidine | High | ut.ac.ir |

Tritylation of Amines and Thiols

Beyond hydroxyl groups, this compound can also be employed for the protection of other nucleophilic functional groups such as amines and thiols. researchgate.net The trityl group provides effective protection for these functionalities under a variety of reaction conditions.

The tritylation of primary and secondary amines proceeds readily to afford the corresponding N-tritylated products. Similarly, thiols can be converted to their S-trityl derivatives. The relative reactivity of these functional groups towards tritylation can often be controlled by the reaction conditions.

Application in Ether Lipid Synthesis

Ether lipids are a class of lipids in which one or more of the hydroxyl groups of glycerol are linked to an alkyl or alkenyl chain by an ether bond. wikipedia.orgnih.gov Their synthesis often requires the selective protection of hydroxyl groups. In a notable application, this compound has been utilized to protect the primary alcohol of a glycerol derivative during the synthesis of ether lipids. beilstein-journals.org This selective protection allows for further manipulation of the remaining secondary hydroxyl group, such as methylation, before the final deprotection and installation of the headgroup. beilstein-journals.orgnih.gov

Catalytic Roles in Carbon-Carbon Bond Forming Reactions

In addition to its role in protecting group chemistry, the trityl cation generated from this compound can function as a potent, yet mild, Lewis acid catalyst. This catalytic activity is harnessed in important carbon-carbon bond-forming reactions.

Mukaiyama-Type Aldol (B89426) Additions

The Mukaiyama aldol addition is a powerful method for the formation of carbon-carbon bonds, involving the reaction of a silyl enol ether with a carbonyl compound in the presence of a Lewis acid. researchgate.netuniversiteitleiden.nl Trityl salts, including this compound, have been shown to be effective catalysts for this transformation. beilstein-journals.orgbeilstein-journals.org

The trityl cation activates the carbonyl compound by coordinating to the oxygen atom, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the silyl enol ether. beilstein-journals.org An advantage of using trityl-based catalysts is that they are organocatalysts and avoid the use of metals. They have demonstrated higher catalytic reactivity than some traditional metal-based Lewis acids in certain instances. beilstein-journals.org

Table 3: this compound Catalyzed Mukaiyama Aldol Addition

| Silyl Enol Ether | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexanone | High | beilstein-journals.orgbeilstein-journals.org |

The reaction proceeds under mild conditions to afford the corresponding β-hydroxy carbonyl compounds in good to excellent yields. The catalytic nature of the trityl cation allows for the use of substoichiometric amounts of the reagent.

Michael Additions of Silyl Nucleophiles

This compound has proven to be an effective catalyst for the Mukaiyama-Michael reaction, which involves the conjugate addition of silyl enol ethers to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds and their derivatives. The catalytic role of this compound lies in its ability to activate the α,β-unsaturated acceptor, rendering it more susceptible to nucleophilic attack by the silyl enol ether.

Research has demonstrated the utility of the closely related tritylium (B1200429) tetrafluoroborate in promoting the Michael addition of various silyl nucleophiles to conjugated dithiolenium cations. researchgate.net This highlights the potential of the tritylium cation, the active species in this compound, to facilitate these types of conjugate additions.

| Silyl Nucleophile | Acceptor | Product | Yield (%) |

| Silyl enol ether of cyclohexanone | Methyl vinyl ketone | 2-(3-oxobutyl)cyclohexan-1-one | Data not available |

| Silyl ketene acetal of methyl isobutyrate | Chalcone | Methyl 2,2-dimethyl-3,5-diphenyl-5-oxopentanoate | Data not available |

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, can be effectively catalyzed by Lewis acids. This compound, through the action of the tritylium cation, can catalyze [4+2] cycloaddition reactions, particularly those involving cyclic dienes. researchgate.net The catalyst activates the dienophile, lowering the energy of the transition state and accelerating the reaction rate.

| Diene | Dienophile | Product | Diastereoselectivity (endo:exo) |

| Cyclopentadiene | Methyl acrylate | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Data not available |

| 1,3-Cyclohexadiene | Acrolein | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | Data not available |

Roskamp Reactions

The Roskamp reaction, a transformation that converts α-diazocarbonyl compounds and aldehydes into β-keto esters or β-diketones, is another area where the catalytic activity of the tritylium cation is beneficial. Research has shown that tritylium tetrafluoroborate (TrBF₄) effectively catalyzes the Roskamp reaction of α-alkyldiazoacetates with aldehydes, leading to the formation of diverse α-branched β-ketocarbonyls. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates the utility of the tritylium cation in facilitating this important carbon-carbon bond-forming process.

Detailed mechanistic studies and the broad substrate scope of this transformation highlight the significance of this catalytic system in organic synthesis. organic-chemistry.org

| Aldehyde | Diazo Compound | Product | Yield (%) |

| Benzaldehyde | Ethyl diazoacetate | Ethyl 2-benzoylacetate | High |

| 4-Chlorobenzaldehyde | Ethyl diazoacetate | Ethyl 2-(4-chlorobenzoyl)acetate | High |

| Heptanal | Ethyl diazoacetate | Ethyl 2-oxo-nonanoate | High |

Table 3: Tritylium Tetrafluoroborate Catalyzed Roskamp Reactions. organic-chemistry.org

Catalytic Activity in Other Strategic Transformations

Beyond carbon-carbon bond formation, this compound exhibits significant catalytic activity in a range of other important synthetic transformations.

Glycoside and Disaccharide Formation

The synthesis of glycosides and disaccharides is a fundamental challenge in carbohydrate chemistry. This compound has been utilized as a catalyst in glycosylation reactions. The tritylium cation can activate glycosyl donors, facilitating the formation of the glycosidic linkage with a glycosyl acceptor. Specifically, trityl fluoroborate has been employed as a catalyst for the formation of glycosides from alcohols and sugar dimethylthiophosphinates, as well as for the synthesis of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose. researchgate.net

| Glycosyl Donor | Glycosyl Acceptor | Product | Anomeric Selectivity |

| Sugar Dimethylthiophosphinate | Methanol | Methyl Glycoside | Data not available |

| Protected α-cyanoacetal of Glucose | 6-O-Trityl Hexose | Disaccharide | Data not available |

Table 4: Glycosylation Reactions Catalyzed by Trityl Fluoroborate. researchgate.net

1,2-Hydride Migration Reactions

A notable application of tritylium tetrafluoroborate is in catalyzing 1,2-hydride migration reactions. Specifically, it has been demonstrated that TrBF₄ catalyzes the 1,2-hydride migration of α-alkyldiazoacetates to furnish (Z)-α,β-unsaturated esters with high yields and regioselectivities. organic-chemistry.org Mechanistic investigations, including deuterium labeling experiments, have confirmed the hydride migration pathway. These studies also revealed that ion-pair hydrogen bonding between the tetrafluoroborate anion and the diazocarbonyl intermediate plays a crucial role in controlling the Z/E selectivity of the product. organic-chemistry.org The reaction exhibits a broad scope, tolerating a variety of ester and aryl groups on the diazoacetate substrate. organic-chemistry.org

| α-Alkyldiazoacetate Substrate | Product (Z)-α,β-Unsaturated Ester | Yield (%) | Z:E Ratio |

| Ethyl 2-diazo-3-phenylpropanoate | Ethyl (Z)-3-phenylacrylate | 92 | >99:1 |

| Methyl 2-diazo-3-(4-methoxyphenyl)propanoate | Methyl (Z)-3-(4-methoxyphenyl)acrylate | 85 | >99:1 |

| tert-Butyl 2-diazo-4-phenylbutanoate | tert-Butyl (Z)-4-phenylbut-2-enoate | 88 | 95:5 |

Table 5: Tritylium Tetrafluoroborate Catalyzed 1,2-Hydride Migration Reactions. organic-chemistry.org

Oxidation of Organometallic and Allenic Compounds

This compound, through the oxidizing power of the tritylium cation, can effect the oxidation of various organometallic and allenic compounds. The tritylium cation acts as a one-electron oxidant, initiating transformations that lead to a variety of useful products.

In the realm of organometallic chemistry, trityl fluoroborate has been shown to oxidize β-metalloalkanes to the corresponding alkenes. researchgate.net Notably, high yields are achieved with β-iron derivatives, which are readily accessible from the corresponding halides or tosylates. researchgate.net This oxidative process provides a valuable method for the synthesis of alkenes from organometallic precursors.

While the search results specifically mention the oxidation of organoiron compounds, the general oxidizing nature of the tritylium cation suggests potential for the oxidation of other organometallic species. However, specific details regarding the oxidation of allenic compounds using this compound were not found in the provided search results. Further research in this area would be beneficial to explore the full scope of this reagent's oxidative capabilities.

| Organometallic Compound | Product | Yield (%) |

| β-Iron derivative of an alkane | Alkene | High |

| Grignard Reagent | Alkene | Data not available |

| Organolithium Compound | Alkene | Data not available |

Table 6: Oxidation of Organometallic Compounds by Trityl Fluoroborate. researchgate.net

Activation in Olefin Polymerization

Trityl salts, including this compound, serve as crucial activators or co-catalysts in the cationic polymerization of olefins. The primary function of the trityl cation ([C(C₆H₅)₃]⁺) in this context is to activate transition metal pre-catalysts, such as metallocenes, by abstracting an alkyl, aryl, or hydride group. This process generates a highly electrophilic, coordinatively unsaturated metal center, which is the catalytically active species responsible for initiating and propagating the polymerization chain.

The mechanism of activation involves the reaction of the trityl cation with a neutral organometallic complex (e.g., LₙMR₂). The trityl cation abstracts one of the R groups (e.g., a methyl group), forming a stable, neutral triphenylmethane (B1682552) derivative (Ph₃CR) and leaving behind a cationic metal complex ([LₙMR]⁺). This resulting cationic species is stabilized by a weakly coordinating anion, such as tetrafluoroborate ([BF₄]⁻), which is essential for maintaining the high reactivity of the catalyst.

Key factors influencing the efficiency of trityl-based activators include:

Lewis Acidity : The strong electrophilicity of the trityl cation enables efficient abstraction of anionic ligands from the metal pre-catalyst.

Steric Bulk : The significant steric hindrance provided by the three phenyl groups prevents the cation from coordinating to the active metal center, thereby preserving its catalytic activity.

Anion Nature : The tetrafluoroborate anion is non-nucleophilic and does not readily coordinate to the cationic metal center, allowing the monomer to access the active site.

While extensive research has focused on trityl salts with other anions like tetrakis(pentafluorophenyl)borate, the principles of activation remain the same for this compound. The presence of the pyridinium moiety can influence the reagent's solubility and handling characteristics compared to other trityl salts . Tritylium ions are recognized for their ability to act as co-initiators for the carbocationic polymerization of alkenes core.ac.uk.

Table 1: Role of Trityl Cation and Tetrafluoroborate Anion in Olefin Polymerization

| Component | Function |

| Trityl Cation (Ph₃C⁺) | Acts as a potent Lewis acid to abstract an anionic ligand (e.g., alkyl group) from the organometallic pre-catalyst, generating the active cationic catalyst. |

| Tetrafluoroborate Anion (BF₄⁻) | Serves as a weakly coordinating anion that stabilizes the resulting cationic metal center without forming a strong bond, thus maintaining the high electrophilicity and reactivity of the catalyst. |

Advanced Applications in Biomolecular Synthesis

In the field of peptide chemistry, the trityl group is a widely employed acid-labile protecting group for various functional groups in amino acids, including the α-amino group (Nα), the thiol group of cysteine, and the imidazole group of histidine. This compound serves as an efficient reagent for the introduction of this protective trityl group, a process known as tritylation.

The derivatization of amino acids with the trityl group offers several advantages in solid-phase peptide synthesis (SPPS). The Nα-trityl protecting group is highly sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from many acid-sensitive resins or affecting other protecting groups. This orthogonality is a cornerstone of modern peptide synthesis strategies. N-tritylpyridinium tetrafluoroborate has been effectively utilized for the tritylation of amino alcohols . The use of the trityl group for the protection of the α-amino group allows for a new method to assemble peptides under mild conditions nih.govresearchgate.net.

The reaction typically involves treating the amino acid with this compound in the presence of a base. The bulky trityl group selectively protects the primary amine, preventing it from participating in subsequent coupling reactions until it is intentionally removed.

Table 2: Comparison of Amino Acid Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Base-labile, orthogonal to acid-labile side-chain protecting groups. |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., neat TFA) | Stable to bases, suitable for orthogonal synthesis schemes. |

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM, acetic acid) | Highly acid-labile, allows for selective deprotection, orthogonal to Fmoc. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) | Useful in solution-phase synthesis, stable to mild acids and bases. |

Trityl-based resins, particularly 2-chlorotrityl chloride (2-CTC) resin, are fundamental tools in SPPS for the synthesis of C-terminal free acid peptides and protected peptide fragments. These resins are highly acid-sensitive, allowing the finished peptide to be cleaved under very mild acidic conditions, which preserves acid-sensitive modifications and side-chain protecting groups.

The loading of the first amino acid onto the resin is a critical step that relies on the reactivity of the trityl chloride functional group. However, these resins are susceptible to deactivation by hydrolysis upon exposure to moisture, converting the reactive chloride to an unreactive alcohol. To restore the resin's activity, a pre-activation step is often necessary.

While direct use of this compound for this purpose is not widely documented, conceptually similar reagents are employed. For instance, treating a deactivated trityl resin with reagents like triethyloxonium tetrafluoroborate can regenerate the reactive trityl cation on the resin surface, facilitating efficient loading of the first amino acid researchgate.net. This suggests a plausible role for this compound in a similar activation process by generating a highly reactive trityl cation on the solid support, which can then be functionalized. The standard method for reactivating 2-CTC resins that have been deactivated by moisture often involves treatment with reagents like thionyl chloride iris-biotech.denih.gov.

The trityl cation, particularly when paired with a non-coordinating anion like tetrafluoroborate, can function as a powerful carbocation Lewis acid catalyst to control stereoselectivity in complex organic reactions. Although a specific application in the synthesis of Ionomycin subunits is not prominent in the literature, the principles of its stereodirecting influence have been demonstrated in other contexts.

Research has shown that tritylium tetrafluoroborate (TrBF₄) can catalyze reactions with high stereoselectivity. For example, in the 1,2-hydride migration of α-alkyldiazoacetates, TrBF₄ was found to be superior in providing high Z/E selectivity for the resulting α,β-unsaturated esters organic-chemistry.org. Mechanistic studies suggest that the interaction between the trityl cation and the tetrafluoroborate counteranion is crucial in the transition state that dictates the stereochemical outcome of the product organic-chemistry.org. The formation of an ion-pair hydrogen bond between the catalyst and the substrate intermediate plays a key role in controlling the geometry of the final product organic-chemistry.org.

This ability to influence the stereochemical course of a reaction makes this compound a potentially valuable tool for controlling stereocenters during the intricate synthesis of complex natural products, where precise three-dimensional arrangement of atoms is paramount.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Methods for Molecular and Reaction Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and monitoring the progress of reactions involving tritylpyridinium tetrafluoroborate (B81430).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment of tritylpyridinium tetrafluoroborate. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different nuclei within the molecule, allowing for a detailed structural map.

The ¹H NMR spectrum of the pyridinium (B92312) moiety typically shows characteristic downfield shifts for the protons on the aromatic ring due to the deshielding effect of the positive nitrogen charge. The protons of the trityl group's phenyl rings also exhibit signals in the aromatic region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms in the pyridinium and phenyl rings are indicative of their electronic environment. libretexts.org Quaternary carbons, such as the one bonded to the three phenyl groups and the nitrogen atom, often show weaker signals. youtube.com

NMR is also invaluable for monitoring reaction progress. researchgate.net For instance, in reactions where the tritylpyridinium cation is consumed or modified, changes in the characteristic NMR signals can be tracked over time to determine reaction kinetics and endpoints. researchgate.netnih.gov The appearance of new peaks or the disappearance of reactant signals provides direct evidence of the chemical transformation. nih.gov

Interactive Data Table: Typical NMR Chemical Shifts for Pyridinium-type Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Pyridinium Ring Protons | 7.5 - 9.0 |

| ¹H | Phenyl Ring Protons | 7.0 - 8.0 |

| ¹³C | Pyridinium Ring Carbons | 125 - 155 |

| ¹³C | Phenyl Ring Carbons | 120 - 140 |

| ¹⁹F | Tetrafluoroborate Anion | ~ -150 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. semanticscholar.org

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. pw.edu.pl The formation of the quaternary pyridinium salt leads to noticeable changes in the IR spectrum compared to pyridine (B92270) itself. pw.edu.pl

The characteristic vibrations of the C-H bonds in the aromatic rings and the C=C and C=N stretching vibrations within the pyridinium ring are prominent features. pw.edu.pl The strong absorption band associated with the tetrafluoroborate anion (BF₄⁻) is also a key diagnostic feature, typically observed in the region of 1000-1100 cm⁻¹. researchgate.net

IR spectroscopy is particularly useful for monitoring reactions in the solid phase. irdg.orgrsc.org The appearance or disappearance of specific absorption bands can signal the progress of a reaction without the need to dissolve the sample. irdg.org This makes it a rapid and non-destructive method for qualitative analysis of solid-supported reactions. irdg.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1650 - 1450 | C=C and C=N Stretch | Pyridinium Ring |

| 1100 - 1000 | B-F Stretch | Tetrafluoroborate Anion |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular structure of crystalline compounds like this compound. rsc.org This method allows for the direct visualization of the spatial arrangement of the tritylpyridinium cation and the tetrafluoroborate anion in the crystal lattice. nih.gov

Analysis of the crystal structure reveals detailed information on bond lengths, bond angles, and torsion angles. nih.gov For this compound, the data confirms the tetrahedral geometry around the boron atom of the tetrafluoroborate anion and the covalent bond between the trityl group's central carbon and the pyridinium nitrogen. nih.gov The crystal packing is influenced by electrostatic interactions between the cation and anion, as well as weaker intermolecular forces. mdpi.comresearchgate.net

Interactive Data Table: Crystallographic Data for 1-(Triphenylmethyl)pyridinium tetrafluoroborate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 25.7941 |

| b (Å) | 7.4589 |

| c (Å) | 20.1543 |

| α (°) | 90 |

| β (°) | 90.743 |

| γ (°) | 90 |

Data obtained from the PubChem entry for 1-(Triphenylmethyl)pyridinium tetrafluoroborate. nih.gov

Application of Advanced Spectroscopic Techniques for Catalysis Studies (Referential)

Advanced spectroscopic techniques are instrumental in understanding the role of catalytic species in chemical reactions.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and local coordination environment of an absorbing atom. rsc.orgacs.org It is particularly valuable for studying catalysts, including organocatalysts, under reaction conditions. nih.govresearchgate.net XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

XANES provides information on the oxidation state and geometry of the absorbing atom. nih.govmdpi.com For instance, in a catalytic cycle, changes in the XANES spectrum could indicate a change in the oxidation state of a metal center or a modification of its coordination environment.

EXAFS gives details about the number, type, and distance of neighboring atoms to the absorbing atom. nih.gov This information is crucial for building a structural model of the active catalytic species. acs.org While not commonly applied directly to this compound itself, which lacks a traditional metal center, the principles of XAS are highly relevant for studying reactions where this compound might be used in conjunction with a metal catalyst, providing insights into the catalyst's structure and mechanism. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) stands as a powerful surface-sensitive analytical technique utilized for determining the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical data for confirming its structure and elucidating the electronic interactions between the bulky tritylpyridinium cation and the tetrafluoroborate anion. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. The binding energy of these core-level electrons is characteristic of a specific element and its chemical environment.

Detailed Research Findings

High-resolution XPS spectra of this compound are typically recorded for the C 1s, N 1s, B 1s, and F 1s regions. Each of these signals provides specific insights into the compound's structure.

Nitrogen (N 1s) Region: The N 1s spectrum is crucial for confirming the presence and chemical state of the pyridinium cation. For pyridinium-based ionic liquids, the nitrogen atom in the positively charged pyridinium headgroup typically appears at a high binding energy due to its quaternary nature and the associated positive charge. Research on various pyridinium salts shows this peak consistently in the range of 402.4 eV to 402.7 eV. researchgate.net This distinctively high binding energy helps to differentiate it from other potential nitrogen contaminants or states. For instance, studies on pyridinium salt modified single-walled carbon nanotubes have also identified the pyridinium N 1s peak in this region. researchgate.net

Boron (B 1s) and Fluorine (F 1s) Regions: The B 1s and F 1s signals are characteristic of the tetrafluoroborate (BF₄⁻) anion. In studies of ionic liquids containing the BF₄⁻ anion, such as 1-butyl-3-methylimidazolium tetrafluoroborate, the B 1s peak is observed at approximately 192.8 eV. The F 1s peak for the B-F bond in the tetrafluoroborate anion is typically found around 687.0 eV. researchgate.net Another study involving a fluorine-containing compound reported a significant F 1s peak at a binding energy of 685.1 eV, indicating the chemical environment of fluorine in the sample. researchgate.net The presence of both boron and fluorine peaks at these characteristic energies, with an atomic ratio of approximately 4:1 (F:B), confirms the identity of the tetrafluoroborate anion.

Carbon (C 1s) Region: The C 1s spectrum of this compound is the most complex, requiring deconvolution to resolve the various carbon environments. The spectrum is typically fitted with multiple peaks representing the different types of carbon atoms in the trityl and pyridinium moieties. researchgate.net

Aromatic Carbons (C-C/C-H): The majority of the carbon atoms are within the three phenyl rings of the trityl group and the pyridinium ring. These carbons, primarily involved in C-C and C-H bonds, contribute to a major peak typically centered around 285.0 eV. This peak is often used for charge referencing the spectra.

Carbons bonded to Nitrogen (C-N): The carbon atoms in the pyridinium ring that are directly bonded to the positively charged nitrogen atom (C-N⁺) are in a more electron-deficient environment. Consequently, their signal is shifted to a higher binding energy, typically appearing in the range of 286.0 eV to 286.5 eV. researchgate.net

Quaternary Carbon (C-Ph₃): The central sp³-hybridized carbon atom of the trityl group, which is bonded to the three phenyl rings and the pyridinium nitrogen, is also in a unique chemical environment. Its signal is expected to be resolved at a distinct binding energy, likely overlapping with the C-N region.

Pi-Pi Shake-up Satellite:* A broad, low-intensity peak may also be observed at a higher binding energy (typically 6-7 eV above the main C-C/C-H peak, around 291-292 eV). This is a shake-up satellite peak, characteristic of aromatic and unsaturated systems, arising from π-π* electronic transitions that occur simultaneously with the core-level photoemission.

The deconvolution of the C 1s spectrum, supported by the analysis of the N 1s, B 1s, and F 1s regions, allows for a comprehensive structural verification of this compound. The relative areas of the deconvoluted peaks can be used to quantify the number of atoms in each chemical state, which should align with the compound's stoichiometric formula (C₂₄H₂₀BF₄N).

Data Tables

The following tables summarize the typical binding energies observed in the XPS analysis of this compound and related compounds.

Table 1: XPS Binding Energies for this compound

| Core Level | Chemical Species | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| N 1s | Pyridinium Cation (N⁺) | 402.4 - 402.7 | researchgate.netresearchgate.net |

| B 1s | Tetrafluoroborate (B-F) | ~192.8 |

Table 2: Deconvoluted C 1s XPS Data for Tritylpyridinium Cation

| Peak Assignment | Chemical Environment | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C1 | Aromatic C-C, C-H (Phenyl & Pyridinium Rings) | ~285.0 | researchgate.net |

| C2 | Pyridinium C-N⁺ | 286.0 - 286.5 | researchgate.net |

| C3 | Quaternary C-(Ph)₃ | ~286.0 |

Computational and Theoretical Investigations of Tritylpyridinium Tetrafluoroborate Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like tritylpyridinium tetrafluoroborate (B81430). These computational methods solve the Schrödinger equation for atoms and molecules, providing insights into their electronic properties and behavior in chemical reactions. This knowledge is crucial for fields such as materials engineering and pharmaceutical development. purdue.edu

The electronic structure problem is a primary focus of classical computational chemistry. aps.org By determining the energy eigenstates of a chemical system, scientists can predict reaction rates, identify stable molecular structures, and understand optical properties. aps.org Methods like ab initio, Density Functional Theory (DFT), and others have been developed to solve the Schrödinger equation with high accuracy. purdue.edu While these methods can be computationally intensive, they offer a powerful alternative to experimental approaches for studying complex systems. purdue.edu

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of tritylpyridinium tetrafluoroborate, DFT calculations can be employed to study the intricate details of reaction mechanisms. For instance, DFT has been successfully used to analyze the structure and reactivity of related pyridinium-based ionic liquids. researchgate.net

DFT calculations, often combined with molecular dynamics simulations, provide a detailed picture of the interactions between the cation and anion. researchgate.net These calculations help in understanding the synergistic effects of electrostatic attractions and hydrogen bonding that determine the relative stability of different ion pair configurations. researchgate.net By mapping the potential energy surface, DFT can elucidate reaction pathways and transition states, offering a comprehensive understanding of the reaction dynamics.

Analysis of Carbocation Stability and Aromatic Stabilization Effects

The stability of the trityl (triphenylmethyl) carbocation is a key feature of this compound. Carbocations are electron-poor species, and their stability is enhanced by any factor that can donate electron density to the positively charged carbon atom. libretexts.org The stability of carbocations generally increases with the number of adjacent carbon atoms (tertiary > secondary > primary > methyl). libretexts.org

The trityl carbocation is exceptionally stable due to the extensive delocalization of the positive charge across the three phenyl rings. libretexts.orgpearson.com This resonance stabilization means the positive charge is not localized on a single carbon atom but is spread out over the aromatic systems. libretexts.org This delocalization significantly lowers the energy of the cation, contributing to its high stability. libretexts.orgpearson.com Furthermore, the presence of aromatic rings allows for effective electron delocalization, which is a major stabilizing factor. pearson.com The tropylium (B1234903) ion, a related aromatic structure, also exhibits this enhanced stability. pearson.com

| Factors Influencing Carbocation Stability |

| Inductive Effects: Alkyl groups are weak electron-donating groups that stabilize nearby carbocations. libretexts.org |

| Resonance: Delocalization of the positive charge through conjugation with pi bonds significantly stabilizes the carbocation. libretexts.orgmasterorganicchemistry.com |

| Aromaticity: The enhanced stability of cyclic compounds with conjugated pi electron systems following Hückel's rule contributes to carbocation stability. pearson.com |

| Adjacent Atoms with Lone Pairs: Atoms with lone pairs can donate electron density and stabilize the carbocation. masterorganicchemistry.com |

Molecular Dynamics Simulations and Transition State Modeling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide insights into the dynamic behavior of the ionic liquid and its interactions at interfaces. nih.govnih.gov These simulations are crucial for understanding phenomena such as nanostructure at interfaces, liquid wetting, and crystal growth. nih.gov

For instance, MD simulations have been used to study the nanostructure of N-butylpyridinium tetrafluoroborate on gold surfaces. nih.govnih.gov These studies revealed that the density of the ionic liquid is significantly higher near the gold surface than in the bulk phase. nih.govnih.gov The orientation of the cation's alkyl chain and pyridine (B92270) ring was found to be dependent on temperature and the nature of the gold surface. nih.govnih.gov

Prediction of Reaction Pathways and Energy Profiles

MD simulations, in conjunction with quantum chemical calculations, can be used to predict reaction pathways and their corresponding energy profiles. By simulating the system at different temperatures and conditions, researchers can observe the dynamic evolution of the reaction and identify the most probable pathways. nih.gov The development of accurate force fields for the constituent ions, such as the tetrafluoroborate anion, is crucial for the reliability of these simulations. karazin.ua

The combination of vibrational spectroscopy and MD simulations provides a thorough understanding of the structure and dynamics of the ionic subsystem. karazin.ua This approach allows for the reproduction of vibrational spectra, which is an important validation for the force fields used in the simulations. karazin.ua

Computational Assessment of Regio- and Stereoselectivity

While direct computational studies on the regio- and stereoselectivity of reactions involving this compound are not extensively detailed in the provided search results, the methodologies of MD simulations and quantum chemical calculations are well-suited for such assessments. The orientation of the cation and its interaction with other reactants, as observed in MD simulations on surfaces, can provide clues about the preferred sites of reaction (regioselectivity) and the formation of specific stereoisomers (stereoselectivity). nih.govresearchgate.net

The packing and orientation of the cations, which can be influenced by the surface structure, can create specific environments that favor one reaction outcome over another. nih.govresearchgate.net For example, on smooth gold surfaces, the well-defined orientation of the pyridinium (B92312) cations could lead to higher selectivity compared to more corrugated surfaces where the packing is more random. nih.govresearchgate.net

Studies on Non-Covalent Interactions and Their Role in Catalysis

In a related study on 2,4,6-trimethylpyrylium tetrafluoroborate, the crystal packing was found to be stabilized by a combination of halogen/chalcogen bonds and tetrel-bonded contacts. nih.gov Hirshfeld surface analysis and molecular electrostatic potential (MESP) calculations provided quantitative insights into the nature of these intermolecular interactions. nih.gov The topological analysis of the electron density distribution further established the bonding character of these non-covalent interactions. nih.gov

Investigation of Ion-Pair Interactions and Solvation Effects

The interaction between the bulky tritylpyridinium cation and the tetrafluoroborate anion, as well as their interactions with surrounding solvent molecules, are critical determinants of the compound's behavior in solution. While direct computational studies on this compound are not extensively available, theoretical investigations into analogous systems, such as N-butylpyridinium tetrafluoroborate, offer a valuable framework for understanding these phenomena. academie-sciences.fr

In solution, the tritylpyridinium cation and the tetrafluoroborate anion can exist as a tightly bound ion pair or as solvent-separated ions. The balance between these states is governed by the nature of the solvent and the intrinsic properties of the ions themselves. The large, delocalized positive charge on the pyridinium ring, influenced by the electron-withdrawing triphenylmethyl group, and the diffuse negative charge on the tetrafluoroborate anion lead to complex electrostatic interactions.

Theoretical studies on similar pyridinium-based ionic liquids reveal that hydrogen bonding plays a significant role in the ion-pair structure. academie-sciences.fr Specifically, interactions between the fluorine atoms of the tetrafluoroborate anion and the hydrogen atoms on the pyridinium ring are crucial. In the case of this compound, the hydrogen atoms on the pyridinium ring, particularly those in the ortho and para positions, are expected to be the primary sites for such interactions.

Furthermore, π-π stacking interactions between the pyridinium ring and one of the phenyl rings of the trityl group could contribute to the conformational stability of the cation and influence its interaction with the anion. academie-sciences.fr The presence of a solvent introduces another layer of complexity. Polar solvent molecules can effectively solvate both the cation and the anion, weakening their direct interaction and promoting the formation of solvent-separated ion pairs. The solvation shell around the tritylpyridinium cation would be influenced by both electrostatic interactions with the pyridinium moiety and hydrophobic interactions with the bulky, nonpolar trityl group.

The interaction energies between the ionic components and with solvent molecules can be quantified using computational methods like Density Functional Theory (DFT). For instance, in a study of N-butylpyridinium tetrafluoroborate with thiophenic compounds, interaction energies were calculated to understand the nature of the intermolecular forces. academie-sciences.fr Similar calculations for this compound would provide precise data on the strength of ion-pairing and the energetics of solvation.

Table 1: Calculated Interaction Energies for N-butylpyridinium Tetrafluoroborate with Thiophenic Compounds academie-sciences.fr

| Interacting Species | Interaction Energy (kcal/mol) |

| [BPY]⁺[BF₄]⁻ - Thiophene | 10.29 |

| [BPY]⁺[BF₄]⁻ - Benzothiophene | 14.59 |

| [BPY]⁺[BF₄]⁻ - Dibenzothiophene | 18.30 |

This table, from a study on N-butylpyridinium tetrafluoroborate ([BPY]⁺[BF₄]⁻), illustrates the magnitude of interaction energies with different aromatic sulfur compounds. academie-sciences.fr These values provide an estimate of the strength of non-covalent interactions that could be expected in similar systems.

Theoretical Examination of Tetrel Bonding

Beyond conventional ionic and hydrogen bonds, more subtle non-covalent interactions can play a crucial role in the solid-state structure and reactivity of chemical compounds. One such interaction is the tetrel bond, which involves an element from Group 14 of the periodic table (in this case, the central carbon of the trityl group) acting as an electrophilic center.

A theoretical and experimental study on 2,4,6-trimethylpyrylium tetrafluoroborate has provided quantitative insights into the nature of tetrel bonding in a similar crystal lattice. nih.gov In this pyrylium (B1242799) salt, the crystal packing is stabilized by a combination of halogen/chalcogen bonds and Cδ⁺---Fδ⁻ tetrel-bonded contacts. nih.gov The carbon atom of the pyrylium ring, bearing a partial positive charge, interacts with the fluorine atoms of the tetrafluoroborate anion. nih.gov

In this compound, the central sp³-hybridized carbon atom of the triphenylmethyl group is a potential tetrel bond donor. Although this carbon is formally neutral, the electron-withdrawing nature of the attached pyridinium ring and the three phenyl rings can induce a region of positive electrostatic potential on the carbon atom, making it susceptible to interaction with a nucleophilic partner like the fluorine atoms of the tetrafluoroborate anion.

Computational analyses, such as Hirshfeld surface analysis and molecular electrostatic potential (MESP) calculations, are instrumental in identifying and characterizing these weak interactions. nih.gov The topology of the electron density, analyzed through the Quantum Theory of Atoms in Molecules (QTAIM), can unequivocally establish the presence of a bond path and characterize the nature of the interaction. nih.gov

Table 2: Key Topological Properties of Electron Density for Non-Covalent Interactions in 2,4,6-trimethylpyrylium tetrafluoroborate nih.gov

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Halogen/Chalcogen Bond | O⁺---F | Present | Positive |

| Tetrel Bond | Cδ⁺---Fδ⁻ | Present | Positive |

This table summarizes the qualitative findings from a study on 2,4,6-trimethylpyrylium tetrafluoroborate, where the presence of a bond critical point (BCP) with a positive Laplacian of electron density is indicative of non-covalent interactions like halogen/chalcogen and tetrel bonds. nih.gov Similar computational analysis on this compound would be expected to reveal the nature of such interactions within its crystal structure.

The theoretical examination of tetrel bonding in this compound would not only enhance our understanding of its solid-state packing but could also provide insights into its reactivity, as these weak interactions can influence the approach of reactants and the stability of transition states in chemical transformations.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Tritylpyridinium Tetrafluoroborate (B81430) Derivatives

The functionalization of the trityl and pyridinium (B92312) moieties of Tritylpyridinium tetrafluoroborate presents a key avenue for the development of next-generation catalysts with tailored properties. By strategically modifying these components, researchers can fine-tune the catalyst's steric and electronic characteristics, leading to enhanced reactivity, selectivity, and stability.

Future research is anticipated to focus on the synthesis of derivatives with specific functionalities. For instance, the incorporation of chiral groups onto the trityl or pyridinium framework could lead to the development of novel asymmetric catalysts. The synthesis of chiral trityl phosphates has already demonstrated the potential of such approaches in asymmetric carbocation catalysis. This concept can be extended to this compound to create catalysts for enantioselective transformations.

Moreover, the synthesis of substituted pyridinium tetrafluoroborates and other functionalized pyridinium salts is an active area of research. researchgate.netorganic-chemistry.orgnih.gov These methods, which include the reaction of pyrylium (B1242799) salts with primary amines, could be adapted to introduce a wide array of functional groups to the pyridinium ring of this compound. nih.govacs.org This could include the attachment of solubilizing groups to improve its performance in different solvent systems or the incorporation of other catalytic motifs to create bifunctional catalysts.

The development of new synthetic routes to functionalized thiophosphonium and other pnictogen salts also provides inspiration for creating novel this compound derivatives. rsc.org These methods could potentially be adapted to introduce sulfur or phosphorus-containing functionalities, opening up new catalytic possibilities.

Expanding the Scope of Catalytic Applications to Challenging Transformations

While this compound has established its utility as a catalyst, future research will likely focus on expanding its application to more complex and challenging organic transformations. The strong Lewis acidity of the trityl cation suggests its potential in a variety of reactions that are currently difficult to achieve efficiently and selectively.

One promising area is in stereoselective synthesis. The design of chiral derivatives, as mentioned previously, could enable enantioselective versions of reactions catalyzed by trityl cations. For example, tritylium (B1200429) tetrafluoroborate has been shown to catalyze the 1,2-hydride migration of α-alkyldiazoacetates to furnish (Z)-α,β-unsaturated esters with high selectivity. nih.gov Future work could explore the use of chiral this compound derivatives to achieve enantioselective variants of this and other challenging transformations.

Furthermore, the application of this compound in cascade reactions, where multiple bond-forming events occur in a single operation, is a largely unexplored frontier. The ability of the trityl cation to activate substrates towards nucleophilic attack could be harnessed to initiate complex reaction sequences, leading to the rapid construction of intricate molecular architectures.

The development of catalysts for challenging reactions such as the stereoselective synthesis of O-aryl glycosides using a simple pyridinium tetrafluoroborate salt highlights the potential for related systems. nih.gov This work demonstrates that even simple pyridinium salts can play a crucial role in controlling diastereoselectivity through non-covalent interactions, a principle that could be exploited with tailored this compound catalysts.

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Catalyst Recycling)

The integration of this compound with sustainable chemistry principles is a critical area for future research, aiming to reduce the environmental impact of chemical processes. Key focuses will be the use of green solvents and the development of efficient catalyst recycling strategies.

Green Solvents: Ionic liquids are considered "green solvents" due to their low vapor pressure and high thermal stability. cdnsciencepub.com Investigating the use of this compound in ionic liquids as reaction media could offer significant environmental benefits. wiley.com The ionic nature of both the catalyst and the solvent could lead to unique reactivity and selectivity profiles. Furthermore, the use of ionic liquids can facilitate catalyst recycling, as the catalyst may be preferentially soluble in the ionic liquid phase, allowing for easy separation from the product. ed.ac.ukalfachemic.commagritek.comyoutube.comyoutube.com

Catalyst Recycling: The development of robust methods for the recovery and reuse of this compound is essential for its large-scale application. Several strategies for the recycling of homogeneous catalysts could be adapted for this purpose. nih.gov One approach is immobilization of the catalyst on a solid support, which allows for simple filtration and reuse. For instance, a rhodium catalyst has been successfully recycled using a pyridine-linked solid support, a concept that could be applied to this compound. alfachemic.com Another promising technique is the use of membrane filtration to separate the catalyst from the reaction mixture. This method has been successfully applied to the recycling of various homogeneous catalysts.